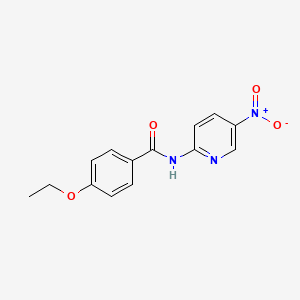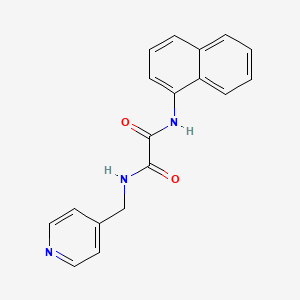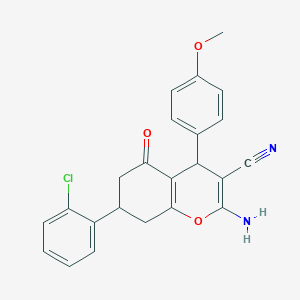
5-(4-ethoxyphenyl)-2-propylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethoxyphenyl)-2-propylcyclohexanone, also known as Ephenidine, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1950s by a team of researchers at Parke-Davis, but its psychoactive properties were not discovered until much later. Ephenidine has gained popularity in recent years as a research chemical due to its unique effects on the brain and potential therapeutic applications.
Mechanism of Action
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been shown to bind to the PCP binding site on the NMDA receptor and block the activity of glutamate. This leads to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission, which can result in a dissociative state. 5-(4-ethoxyphenyl)-2-propylcyclohexanone also has affinity for the dopamine transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been shown to produce a range of biochemical and physiological effects in animal models and humans. These include dissociation, hallucinations, euphoria, and sedation. It has also been shown to have analgesic properties and may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
5-(4-ethoxyphenyl)-2-propylcyclohexanone has several advantages and limitations for use in lab experiments. One advantage is its unique mechanism of action, which may provide insights into the role of glutamate in the brain. Another advantage is its potential therapeutic applications, which could lead to the development of new treatments for pain and other conditions. However, 5-(4-ethoxyphenyl)-2-propylcyclohexanone also has several limitations, including its potential for abuse and lack of long-term safety data.
Future Directions
There are several future directions for research on 5-(4-ethoxyphenyl)-2-propylcyclohexanone. One area of interest is its potential therapeutic applications, particularly in the treatment of pain. Another area of interest is its effects on the brain and potential for use in the treatment of psychiatric disorders. Additionally, further research is needed to determine the long-term safety and potential for abuse of 5-(4-ethoxyphenyl)-2-propylcyclohexanone.
Synthesis Methods
5-(4-ethoxyphenyl)-2-propylcyclohexanone can be synthesized using a variety of methods, including the reduction of 4-ethoxybenzaldehyde with sodium borohydride, followed by condensation with cyclohexanone in the presence of potassium hydroxide. The resulting product is then reduced with sodium borohydride to yield 5-(4-ethoxyphenyl)-2-propylcyclohexanone. This synthesis method has been optimized over the years to increase yield and purity.
Scientific Research Applications
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been used in scientific research to study its effects on the brain and potential therapeutic applications. It has been shown to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an important neurotransmitter in the brain. This mechanism of action is similar to that of other dissociative drugs, such as ketamine and PCP.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-propylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-14-6-7-15(12-17(14)18)13-8-10-16(11-9-13)19-4-2/h8-11,14-15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNVWPUBWKANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-2-propylcyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)
![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)

![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)



![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)